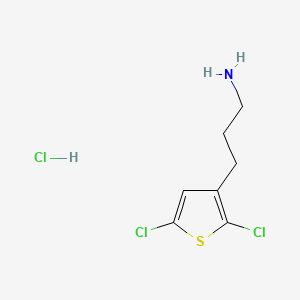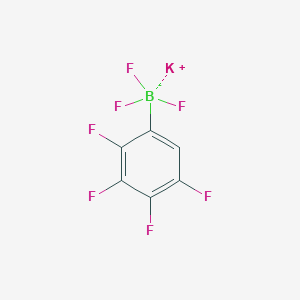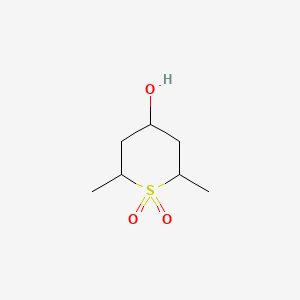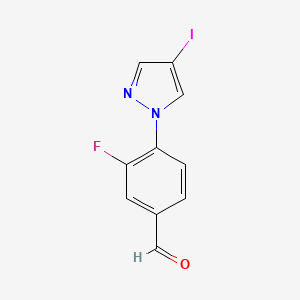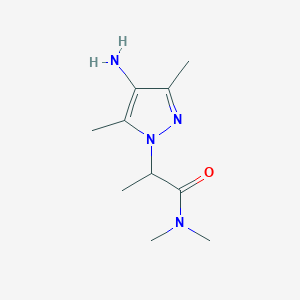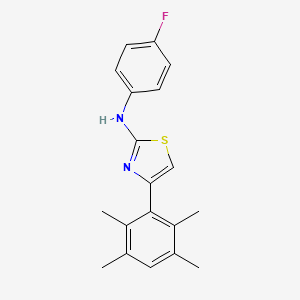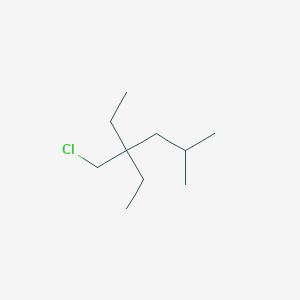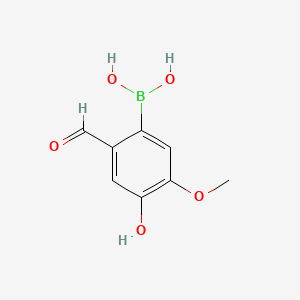
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BO4 It is a derivative of phenylboronic acid, featuring a formyl group, a hydroxyl group, and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of a suitable precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: (2-Carboxy-4-hydroxy-5-methoxyphenyl)boronic acid
Reduction: (2-Hydroxymethyl-4-hydroxy-5-methoxyphenyl)boronic acid
Substitution: Derivatives with different functional groups replacing the hydroxyl or methoxy groups.
Aplicaciones Científicas De Investigación
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid moiety forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This interaction is particularly effective against serine proteases and kinases, which play crucial roles in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the formyl, hydroxyl, and methoxy groups, making it less versatile in functional group transformations.
4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and hydroxyl groups, limiting its reactivity compared to (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid.
2-Formylphenylboronic acid: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for diverse chemical transformations and applications. Its combination of formyl, hydroxyl, and methoxy groups provides a versatile platform for synthetic modifications and biological interactions .
Propiedades
Fórmula molecular |
C8H9BO5 |
|---|---|
Peso molecular |
195.97 g/mol |
Nombre IUPAC |
(2-formyl-4-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11-13H,1H3 |
Clave InChI |
IGYWZHDIEJXWSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1C=O)O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



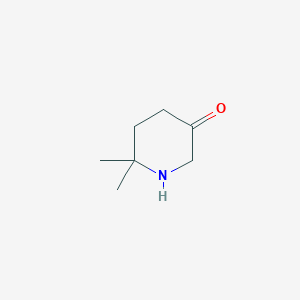
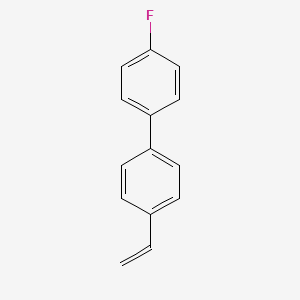
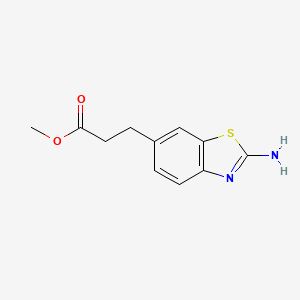
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
